molecular formula C28H31NO12 B218996 ATHR CAS No. 117016-15-6

ATHR

Cat. No.: B218996
CAS No.: 117016-15-6
M. Wt: 573.5 g/mol
InChI Key: QZUSXQWRSHCKJZ-BCMLCFFESA-N
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Description

The term "ATHR" appears in multiple scientific contexts, necessitating clarity. In chemical nomenclature, "this compound" (case-sensitive) refers to L-Threonine, a proteogenic amino acid essential for protein synthesis and metabolic functions . Threonine is critical in maintaining immune function, gut health, and collagen production. However, "this compound" is also an acronym in medical studies (e.g., "人工全髋关节置换术," total hip arthroplasty) and physiology (anaerobic threshold heart rate), which are unrelated to chemical compounds. This article focuses on L-Threonine (this compound) and its comparison with structurally similar amino acids.

Properties

CAS No.

117016-15-6

Molecular Formula

C28H31NO12

Molecular Weight

573.5 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C28H31NO12/c1-4-28(38)8-13(41-14-7-10(29)22(32)9(2)40-14)17-18(21(28)27(37)39-3)26(36)20-19(25(17)35)23(33)15-11(30)5-6-12(31)16(15)24(20)34/h5-6,9-10,13-14,21-22,30-32,35-36,38H,4,7-8,29H2,1-3H3/t9-,10-,13-,14-,21-,22+,28+/m0/s1

InChI Key

QZUSXQWRSHCKJZ-BCMLCFFESA-N

SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O

Canonical SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O

Synonyms

(alpha-L-arabino-hexopyranosyl) isomer of 7-O-(3-amino-2,3,6-trideoxy-alpha-hexopyranosyl)-epsilon-isorhodomycinone
(alpha-L-ribo-hexopyranosyl) isomer of 7-O-(3-amino-2,3,6-trideoxy-alpha-hexopyranosyl)-epsilon-isorhodomycinone
1-hydroxy-10-methoxycarbonyl-13-deoxocarminomycin
7-O-(3-amino-2,3,6-trideoxy-alpha-hexopyranosyl)-epsilon-isorhodomycinone
acosaminyl-epsilon-iso-rhodomycinone
ATHR

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Properties

Compound IUPAC Name Side Chain Hydrophobicity (LogP) pKa (COOH) pKa (NH₂)
L-Threonine (2S,3R)-2-Amino-3-hydroxybutanoic acid -CH(OH)CH₃ -1.87 2.09 9.10
Valine 2-Amino-3-methylbutanoic acid -CH(CH₃)₂ -1.22 2.29 9.72
Proline Pyrrolidine-2-carboxylic acid Cyclic (secondary amine) -1.05 1.95 10.96
Sarcosine N-Methylglycine -CH₂NHCH₃ -1.41 2.21 10.26

Key Observations :

  • Threonine is unique for its β-hydroxyl group, enabling hydrogen bonding in proteins.
  • Valine has a branched aliphatic side chain, enhancing hydrophobic interactions.
  • Proline ’s cyclic structure restricts conformational flexibility, impacting protein folding .
  • Sarcosine lacks a chiral center and is a methylated glycine derivative, altering its solubility and reactivity.

Research Findings :

  • Threonine Limitation : Deficiency impairs antibody production in mammals, highlighting its immune role .
  • Valine vs. Threonine : Valine’s higher hydrophobicity makes it less soluble in aqueous environments, influencing its pharmacokinetics.
  • Proline’s Rigidity : Its cyclic structure reduces enzymatic degradation, enhancing stability in industrial enzymes .

Analytical and Methodological Considerations

emphasizes standardized preparation methods for amino acids (e.g., stock solutions at 10 mg/mL in DMSO). Key analytical techniques for distinguishing these compounds include:

  • HPLC : Separates based on hydrophobicity (Val > Pro > Thr > Sar).
  • Mass Spectrometry : Identifies molecular weight differences (Thr: 119.12 g/mol, Val: 117.15 g/mol).
  • FTIR : Detects functional groups (e.g., Thr’s hydroxyl stretch at 3300 cm⁻¹).

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